molecular formula C19H16BrN3O2S B2955778 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide CAS No. 422286-98-4

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide

Cat. No.: B2955778
CAS No.: 422286-98-4
M. Wt: 430.32
InChI Key: OXKNQAODQKUSMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H16BrN3O2S. This indicates that it contains 19 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For this compound, the molecular weight is 430.32. Other properties such as melting point and NMR spectrum can be determined experimentally .

Scientific Research Applications

Synthesis Techniques

Quinazolinone derivatives have been synthesized through various chemical reactions, showcasing the compound's flexibility and utility in organic chemistry. For example, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization demonstrates the compound's role in creating structurally complex and diverse molecular frameworks (N. Kut, M. Onysko, V. Lendel, 2020). Similarly, a study on iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones highlights the compound's utility in facilitating specific chemical transformations, thereby expanding the toolkit for synthesizing quinazolinone derivatives (Shabber Mohammed, R. Vishwakarma, S. Bharate, 2015).

Biological Activities

Research on quinazolinone derivatives has also delved into their potential biological activities. The exploration of substituted benzoquinazolinones for their amino-, and sulfanyl-derivatives shows a keen interest in their biochemical and therapeutic potentials, including anticancer activities (M. Nowak et al., 2015). This aligns with the ongoing search for novel compounds with significant biological activities that could lead to the development of new therapeutic agents.

Antiviral and Antimicrobial Applications

Some studies have focused on the antiviral and antimicrobial applications of quinazolinone derivatives. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, showcasing the compound's potential in contributing to antiviral research (P. Selvam et al., 2007). Furthermore, the synthesis of novel 2,3-disubstituted quinazolin-4-(3H)-ones and their evaluation for antibacterial activity highlight the compound's relevance in addressing bacterial infections (Mahmoud R. Akl et al., 2017).

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-2-9-21-17(24)13-5-3-12(4-6-13)11-23-18(25)15-10-14(20)7-8-16(15)22-19(23)26/h2-8,10H,1,9,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKNQAODQKUSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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